1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between pyridine-3-carboxylic acid and a suitable amine can yield the desired product through a cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, including drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused pyridine and pyrrolidine rings, which provide distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and specific binding capabilities, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLMGGDGNECGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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